N-(2-pyridin-3-ylpyrimidin-4-yl)-3,5-bis(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-pyridin-3-ylpyrimidin-4-yl)-3,5-bis(trifluoromethyl)benzamide, also known as PTP1B inhibitor, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including diabetes, obesity, and cancer.
Scientific Research Applications
HDAC Inhibitor for Cancer Treatment
The compound MGCD0103, structurally similar to the one , is an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, showing promise as an anticancer drug. It selectively inhibits HDACs 1-3 and 11, blocking cancer cell proliferation and inducing apoptosis. The compound has demonstrated significant antitumor activity in vivo and has entered clinical trials (Zhou et al., 2008).
KCNQ2/Q3 Potassium Channel Openers for Epilepsy and Pain Treatment
A series of N-pyridyl benzamide KCNQ2/Q3 potassium channel openers, including compounds structurally similar to the one , have been identified for their potential in treating epilepsy and pain. These compounds have shown activity in animal models, but some, due to unacceptable toxicities, have not progressed further in development (Amato et al., 2011).
Synthesis of Biologically Important Structures
The synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides through a novel metal-free oxidative N-N bond formation strategy demonstrates the compound's role in constructing biologically significant structures (Zheng et al., 2014).
Antineoplastic Tyrosine Kinase Inhibitor in Chronic Myelogenous Leukemia
Flumatinib, an antineoplastic tyrosine kinase inhibitor for treating chronic myelogenous leukemia (CML), contains a structure similar to the compound . It is currently in Phase I clinical trials in China and has shown various metabolic pathways in humans (Gong et al., 2010).
NF-kappaB and AP-1 Gene Expression Inhibitors
Compounds structurally related have been studied for their ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors, with implications for improving potential oral bioavailability (Palanki et al., 2000).
Synthesis of Aromatic Polyamides and Polyimides
The compound has been utilized in the synthesis of novel polyimides and polyamides, demonstrating its importance in the development of materials with high thermal stability and good mechanical properties (Yang & Lin, 1995).
properties
IUPAC Name |
N-(2-pyridin-3-ylpyrimidin-4-yl)-3,5-bis(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F6N4O/c19-17(20,21)12-6-11(7-13(8-12)18(22,23)24)16(29)28-14-3-5-26-15(27-14)10-2-1-4-25-9-10/h1-9H,(H,26,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKCSDULBJZIEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=N2)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201019151 |
Source
|
Record name | N-[2-(pyridin-3-yl)pyrimidin-4-yl]-3,5-bis(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201019151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-pyridin-3-ylpyrimidin-4-yl)-3,5-bis(trifluoromethyl)benzamide | |
CAS RN |
866143-29-5 |
Source
|
Record name | N-[2-(pyridin-3-yl)pyrimidin-4-yl]-3,5-bis(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201019151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.